1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine
Description
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)sulfonyl-3-methylsulfonylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO4S2/c1-19(15,16)9-4-5-14(7-9)20(17,18)8-2-3-11(13)10(12)6-8/h2-3,6,9H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGHZILTBFYYOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the 3-Chloro-4-fluorophenylsulfonyl Group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.
Addition of the Methylsulfonyl Group: This can be accomplished through methylation reactions using methylsulfonyl chloride or similar reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Key Observations:
- Phenyl Ring Substituents: The target compound’s 3-chloro-4-fluorophenyl group contrasts with methoxy (electron-donating) in and methyl (weakly electron-donating) in . In , a related (3-chloro-4-fluorophenyl) group is integrated into a β-lactam framework, suggesting utility in bioactive scaffolds .
Sulfonyl Groups :
- The methylsulfonyl group in the target compound is smaller and less sterically hindered compared to the 2-furylmethyl group in or trifluoromethyl in . This may improve membrane permeability but reduce target specificity.
- Compounds in with 3,4-dihydroxy or dione groups introduce hydrogen-bonding motifs absent in the target compound, which could influence solubility or receptor interactions.
Physicochemical Properties (Theoretical Comparison)
Biological Activity
The compound 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(methylsulfonyl)pyrrolidine is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 322.80 g/mol. The compound features a pyrrolidine ring substituted with sulfonyl groups, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 322.80 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The sulfonamide moiety inhibits the bacterial enzyme dihydropteroate synthase, crucial for folate synthesis, thereby exerting its antimicrobial effects.
Anti-inflammatory Effects
In addition to antimicrobial properties, the compound has shown promising anti-inflammatory activity. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2.
- Case Study : A study evaluating the anti-inflammatory effects of similar sulfonamide compounds reported an IC50 value of 5.40 μM for COX-2 inhibition, suggesting that this compound may exhibit comparable efficacy.
Table 2: Biological Activity Summary
| Activity Type | Target Organism/Enzyme | IC50 Value (μM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Not specified | |
| Antimicrobial | Escherichia coli | Not specified | |
| COX-2 Inhibition | COX-2 | 5.40 |
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary data suggest moderate oral bioavailability and a half-life suitable for once-daily dosing.
Absorption and Distribution
The compound is expected to be well-absorbed following oral administration, with distribution primarily in tissues due to its lipophilic nature.
Metabolism
Metabolic studies indicate that the compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.
Excretion
Renal excretion is anticipated to be the primary route of elimination, with metabolites being excreted in urine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
